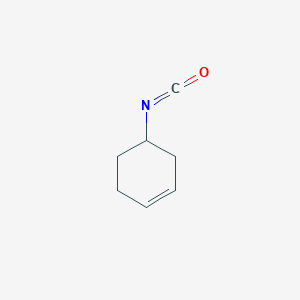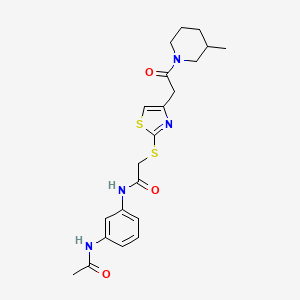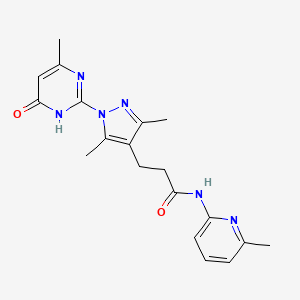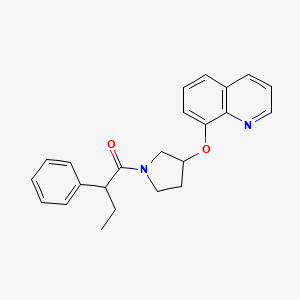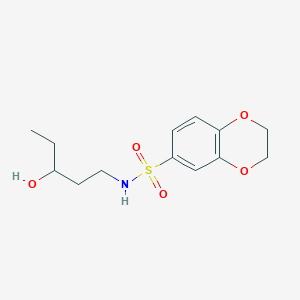
N-(3-Hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Glaucoma Treatment
Sulfonamide derivatives, such as benzo[b]thiophene-2-sulfonamide, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase. This enzyme plays a significant role in fluid secretion and pH balance in the eye. Inhibitors can reduce intraocular pressure, making them useful in treating glaucoma. Graham et al. (1989) found that derivatives such as 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester demonstrated potent ocular hypotensive activity, suggesting potential clinical applications in glaucoma management (Graham et al., 1989).
Antitumor Activity and Cell Cycle Inhibition
Owa et al. (2002) explored sulfonamide-focused libraries for antitumor properties using cell-based screens and identified compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide as potent cell cycle inhibitors. These compounds showed promise in clinical trials for their antimitotic and antiproliferative properties, highlighting the potential of sulfonamide derivatives in cancer treatment (Owa et al., 2002).
Microbial Degradation of Sulfonamides
The environmental persistence of sulfonamide antibiotics poses risks for the propagation of antibiotic resistance. Ricken et al. (2013) discovered an unusual microbial degradation pathway in Microbacterium sp. strain BR1, which involves ipso-hydroxylation and subsequent fragmentation of sulfonamide compounds. This finding provides insights into bioremediation strategies for sulfonamides in the environment (Ricken et al., 2013).
Prodrug Development
Larsen et al. (1988) investigated N-acyl derivatives of model sulfonamide N-methyl-p-toluenesulfonamide for their potential as prodrugs, aiming to improve the solubility and bioavailability of sulfonamide-based drugs. Their work contributes to the development of more effective sulfonamide drugs with enhanced pharmacokinetic properties (Larsen et al., 1988).
Antibacterial and Anti-inflammatory Applications
Abbasi et al. (2017) synthesized sulfonamides with a 1,4-benzodioxin ring to explore their antibacterial potential and inhibitory activity against lipoxygenase, an enzyme involved in the inflammatory response. Some derivatives showed good inhibitory activity against various bacterial strains and lipoxygenase, suggesting their potential as therapeutic agents for infectious and inflammatory diseases (Abbasi et al., 2017).
Safety and Hazards
Zukünftige Richtungen
Research on synthetic cannabinoids and their metabolites is ongoing. One study suggests that the toxicological impact of parent drug versus phase I metabolites of synthetic cannabinoids on human cells with and without CB1 receptor needs further investigation . Another study indicates that the in vivo bio-activation of JWH-175 to JWH-018 requires further pharmacodynamic and pharmacokinetic studies .
Biochemische Analyse
Biochemical Properties
It is known that its parent compound, JWH-018, and its metabolites retain affinity towards CB1 receptors in the central nervous system . The N-(3-Hydroxypentyl) metabolite of JWH-018 has been shown to be toxic for human embryonic kidney (HEK283T) and human neuroblastoma (SH-SY5Y) cell lines .
Cellular Effects
In cellular studies, N-(3-Hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been shown to cause a significant decrease in cell viability at concentrations of 25µM or higher . This effect was observed in both HEK293T and SH-SY5Y cell lines . The compound did not cause a significant decrease in cell viability in SH-SY5Y cells with 24-hour exposure .
Molecular Mechanism
It is known that its parent compound, JWH-018, and its metabolites retain efficacy at the CB1 receptor . The potency of JWH-018 was found to be approximately 3000-fold greater at CB1 as compared to the acid metabolite .
Temporal Effects in Laboratory Settings
It is known that its parent compound, JWH-018, is rapidly metabolized by human liver microsomes in the presence and absence of NADPH .
Metabolic Pathways
It is known that its parent compound, JWH-018, is primarily metabolized by hepatic enzymes producing JWH-018 carboxylic acid .
Eigenschaften
IUPAC Name |
N-(3-hydroxypentyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S/c1-2-10(15)5-6-14-20(16,17)11-3-4-12-13(9-11)19-8-7-18-12/h3-4,9-10,14-15H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGLJWNQGIUVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-benzylacetamide](/img/structure/B2881469.png)
![methyl 4-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)benzoate](/img/structure/B2881470.png)

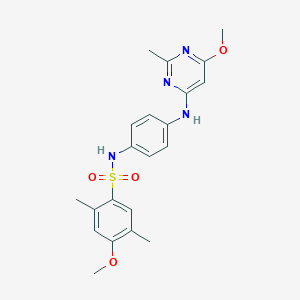
![8-bromo-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2881474.png)
![N-(2,4-difluorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881478.png)

![5-[(4-isopropylphenyl)sulfonyl]-1-methyl-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2881483.png)

